molecular formula C20H20ClFN2O2 B2910208 N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 899951-16-7

N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Número de catálogo B2910208
Número CAS: 899951-16-7
Peso molecular: 374.84
Clave InChI: XYYVCIWVZPGTOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, also known as CFTR inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications in treating cystic fibrosis.

Aplicaciones Científicas De Investigación

N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor has been extensively researched for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound inhibitor has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is responsible for regulating the transport of chloride ions across cell membranes. This improved function can help to reduce the buildup of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.

Mecanismo De Acción

N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor works by binding to the this compound protein and stabilizing its open state, which allows for increased chloride ion transport across cell membranes. This increased transport can help to reduce the buildup of mucus in the lungs and other organs, which can improve lung function and overall health in cystic fibrosis patients.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to improve lung function and reduce the frequency of pulmonary exacerbations in cystic fibrosis patients. It has also been shown to reduce the viscosity of mucus and improve the clearance of bacteria from the lungs. Additionally, this compound inhibitor has been shown to have anti-inflammatory effects, which can help to reduce lung damage and improve overall health in cystic fibrosis patients.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor has several advantages for lab experiments, including its high potency and selectivity for the this compound protein. However, it also has some limitations, including its relatively short half-life and potential for off-target effects.

Direcciones Futuras

There are several future directions for research on N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor, including the development of more potent and selective compounds, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of this compound inhibitor in combination with other drugs may hold promise for improving the treatment of cystic fibrosis and other diseases.

Métodos De Síntesis

The synthesis of N-(2-chloro-6-fluorobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide inhibitor involves the reaction of 2-chloro-6-fluorobenzoic acid with p-toluidine to form N-(2-chloro-6-fluorobenzoyl)-p-toluidine. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, this compound.

Propiedades

IUPAC Name

N-(2-chloro-6-fluorobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c1-14-8-10-15(11-9-14)24(20(26)23-12-3-2-4-13-23)19(25)18-16(21)6-5-7-17(18)22/h5-11H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYVCIWVZPGTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=C(C=CC=C2Cl)F)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.